REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.CI.[C:19](=O)([O-])[O-].[Na+].[Na+].CN(C)[CH:27]=[O:28]>>[CH3:19][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([O:28][CH3:27])=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was partitioned between ethyl acetate and water
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
After dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |